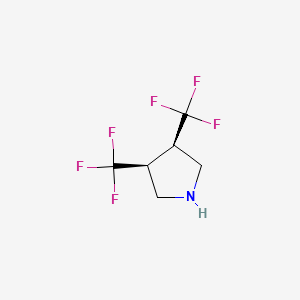

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine

Description

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring two trifluoromethyl (CF₃) groups at the 3R and 4S positions of the five-membered amine ring.

Properties

Molecular Formula |

C6H7F6N |

|---|---|

Molecular Weight |

207.12 g/mol |

IUPAC Name |

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2/t3-,4+ |

InChI Key |

FFXGRLTZDZQINO-ZXZARUISSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The CF₃ groups significantly influence the compound’s oxidation behavior. Controlled oxidation of the pyrrolidine ring can yield functionalized intermediates:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| KMnO₄ in acidic aqueous medium | 3,4-Bis(trifluoromethyl)pyroglutamic acid | Selective oxidation at the α-carbon adjacent to nitrogen; preserves stereochemistry. |

| Ozone (O₃) in CH₂Cl₂, −78°C | Cleavage to bis(trifluoromethyl) diketone | Ring-opening occurs, forming a diketone derivative with retained CF₃ groups. |

Mechanistic Insight :

-

The electron-withdrawing CF₃ groups stabilize carbocation intermediates during oxidation, favoring α-position reactivity.

-

Stereochemical integrity is maintained due to the rigid pyrrolidine ring .

Nucleophilic Substitution

The nitrogen atom in the pyrrolidine ring participates in nucleophilic reactions:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| NaOMe in MeOH, 60°C | N-Methylated derivative | Quaternization of nitrogen enhances water solubility. |

| Benzyl chloride, K₂CO₃, DMF | N-Benzyl-protected analog | Protection facilitates further functionalization at other sites. |

Steric Effects :

-

Bulky CF₃ groups hinder substitutions at the 3 and 4 positions but do not impede reactivity at the nitrogen .

Radical Reactions

The compound’s synthesis often involves radical trifluoromethylation, and it participates in radical-mediated processes:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| UV light, CCl₄ | Cross-linked polymeric structures | CF₃ groups stabilize radical intermediates, enabling polymerization. |

| AIBN, Bu₃SnH | Dehalogenated analogs (if halogens present) | Radical chain mechanisms proceed without affecting CF₃ groups. |

Synthetic Utility :

Coupling Reactions

Palladium-catalyzed cross-coupling expands its applicability:

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 220°C (under N₂ atmosphere).

-

Major degradation products: Trifluoroacetic acid (TFA) and pyrrole derivatives.

Spectroscopic Characterization

Key data for structural confirmation:

Scientific Research Applications

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3,4-Disubstituted Pyrrolidine Cores

The following table compares key structural and synthetic features of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine with related compounds from the evidence:

Key Observations:

- Substituent Effects : The CF₃ groups in the target compound contrast sharply with hydroxyl, benzyloxy, or ureido substituents in analogues. CF₃ groups increase lipophilicity (logP ~2–3 predicted) compared to polar hydroxyl ([α]D +5.1 in ) or benzyloxy groups .

- Stereochemical Influence: The (3R,4S) configuration is shared with Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine , but steric bulk from CF₃ groups may hinder rotational freedom compared to smaller substituents like NH₂ or OH.

- Synthetic Yields : Trifluoromethyl-containing compounds (e.g., ) show moderate yields (68–76%), likely due to challenges in introducing CF₃ groups .

Spectroscopic and Physical Properties

- NMR Shifts : CF₃ groups deshield adjacent protons, likely causing downfield shifts in ¹H NMR (e.g., δ >3.5 ppm for H-3/H-4) compared to benzyloxy-substituted pyrrolidines (δ ~3.0–4.0 in ) .

- Optical Rotation : The (3R,4S) configuration may produce a distinct [α]D value compared to (3S,4S)-diols ([α]D +5.1) or (2S,3R,4S,5S) epimers ([α]D −4.2) .

Biological Activity

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl groups attached to the pyrrolidine ring are known to significantly influence the compound's pharmacological profile, enhancing its interaction with biological targets.

- Molecular Formula : C5H6F6N

- Molecular Weight : 195.1 g/mol

- Structure : The compound features a pyrrolidine ring with two trifluoromethyl groups at the 3 and 4 positions, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to its ability to modulate enzyme activities and interact with various molecular targets. The stereochemistry of the molecule allows it to fit into active sites of enzymes effectively, leading to inhibition or enhancement of enzymatic functions. This property is crucial for its therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with a similar structure exhibit significant enzyme inhibition properties. For instance, studies have shown that pyrrolidine derivatives can act as inhibitors for various enzymes involved in metabolic pathways. The trifluoromethyl substituents enhance binding affinity due to increased hydrophobic interactions and electronic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the pyrrolidine scaffold influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases potency and selectivity towards targets |

| Stereochemistry | Determines binding modes and efficacy |

| Ring conformation | Affects interaction with enzyme active sites |

The presence of the trifluoromethyl groups has been shown to improve the pharmacokinetic properties of related compounds, making them more effective in clinical applications .

Case Studies

- Antidiabetic Activity : A study demonstrated that derivatives of pyrrolidine with trifluoromethyl substitutions exhibited agonistic activity on G protein-coupled receptors (GPCRs) involved in glucose metabolism. This finding suggests potential applications in treating type 2 diabetes .

- Cancer Research : Another research project investigated the use of pyrrolidine derivatives as selective estrogen receptor modulators (SERMs). The specific stereochemistry of this compound was found to enhance its efficacy as an antagonist in breast cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.